molecular formula C18H21N3O6S2 B2418434 3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1902969-56-5

3-(1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2418434
CAS No.: 1902969-56-5
M. Wt: 439.5
InChI Key: CDHXABPOIBUBKZ-UHFFFAOYSA-N
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Description

This compound, also known as MSB or GNF-Pf-1127, is a chemical compound that has been the subject of various studies. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties. They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The compound consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions . The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Thiazolidine derivatives have been synthesized using various agents, with respect to yield, purity, selectivity, and pharmacokinetic activity . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C18H21N3O6S2 and a molecular weight of 439.5. Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated the synthesis of polycarbonyl heterocyclic compounds, including derivatives of thiazolidine-2,4-dione, exploring their potential in forming pyrrolo and furo-pyridine derivatives through complex chemical transformations (Zaleska, 1987). Such synthetic pathways are crucial for developing new molecules with potential biological applications.

Biological Activity

Several studies focus on the biological activities of thiazolidine-2,4-dione derivatives. For example, the synthesis and evaluation of substituted pyridines and purines containing 2,4-thiazolidinedione have been explored for their hypoglycemic and hypolipidemic activities in diabetic mice, indicating potential therapeutic applications (Kim et al., 2004). Another study synthesized a series of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones and tested them for in vivo analgesic and anti-inflammatory activities, highlighting their potential in pain and inflammation management (Demchenko et al., 2015).

Antimicrobial Activity

The antimicrobial potential of thiazolidine-2,4-dione derivatives has also been a subject of research. For instance, the synthesis and antibacterial activity of 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones were studied, revealing their efficacy against various bacterial strains, which could be foundational for developing new antimicrobial agents (Vartale et al., 2008).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, thiazolidin-2,4-dione (TZD) analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .

Future Directions

The pyrrolidine ring, a key component of this compound, is a significant feature in drug design due to the stereogenicity of carbons . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

3-[1-(4-morpholin-4-ylsulfonylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S2/c22-16-12-28-18(24)21(16)14-5-6-19(11-14)17(23)13-1-3-15(4-2-13)29(25,26)20-7-9-27-10-8-20/h1-4,14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHXABPOIBUBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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